Tert-butyl 5-amino-2,4-dimethoxybenzoate
Description
Tert-butyl 5-amino-2,4-dimethoxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group, amino (-NH₂), and two methoxy (-OCH₃) substituents on the aromatic ring. This compound is structurally characterized by electron-donating groups (amino and methoxy) at positions 5, 2, and 4, respectively. The tert-butyl ester group enhances lipophilicity, which may improve membrane permeability in drug candidates .
Properties
IUPAC Name |
tert-butyl 5-amino-2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)8-6-9(14)11(17-5)7-10(8)16-4/h6-7H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHPSACPBWXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2,4-dimethoxybenzoate typically involves the esterification of 5-amino-2,4-dimethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and more efficient separation and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-amino-2,4-dimethoxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The substituents on the aromatic ring critically determine the compound’s chemical behavior. Below is a comparison with tert-butyl 5-chloro-2,4-difluorobenzoate (), a structurally analogous compound with halogen substituents:
Key Findings :
- Reactivity: The amino and methoxy groups in the target compound enhance nucleophilicity, making it suitable for coupling reactions (e.g., Suzuki-Miyaura) to build complex pharmacophores. In contrast, the halogenated analog’s electron-withdrawing groups favor SNAr (nucleophilic aromatic substitution) reactions .
- Solubility: The amino group improves aqueous solubility via hydrogen bonding, whereas the halogenated analog’s hydrophobicity may limit biological applicability without further derivatization.
- Stability : The tert-butyl ester in both compounds confers steric protection to the carboxylate group, enhancing stability under acidic conditions .
Comparison with Pyrazolo-Pyrimidine Derivatives ()
Key differences include:
- Functional Groups : The target compound lacks the heterocyclic pyrazolo-pyrimidine system but shares the tert-butyl group as a protective moiety.
- Biological Relevance: Pyrazolo-pyrimidine derivatives often target kinases (e.g., JAK/STAT pathways), whereas the amino-methoxy-benzoate scaffold may serve as a precursor for anti-inflammatory or antioxidant agents .
Research Implications and Limitations
- Synthetic Utility : The target compound’s electron-rich aromatic system is advantageous for constructing polyfunctional drug candidates. Halogenated analogs (e.g., ) are more suited for introducing radioisotopes or cross-coupling handles.
- Data Gaps: Experimental data (e.g., melting point, bioactivity) for this compound are absent in the provided evidence, necessitating further studies to validate inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
